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molecular formula C22H31NO2 B018487 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol CAS No. 200801-70-3

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Cat. No. B018487
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713464B1

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CCC(C1C=C(CO)C=CC=1O)C1C=CC=CC=1)(C)C.[C:26]([O:34]C=C)(=[O:33])[C:27]1C=CC=[CH:29][CH:28]=1>C(OC)(C)(C)C>[CH:26]([O-:34])=[O:33].[C:26]([O-:34])(=[O:33])[CH3:27].[C:26]([O-:34])(=[O:33])[CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C
Step Three
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=C
Step Five
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was gently shaken at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-]
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713464B1

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CCC(C1C=C(CO)C=CC=1O)C1C=CC=CC=1)(C)C.[C:26]([O:34]C=C)(=[O:33])[C:27]1C=CC=[CH:29][CH:28]=1>C(OC)(C)(C)C>[CH:26]([O-:34])=[O:33].[C:26]([O-:34])(=[O:33])[CH3:27].[C:26]([O-:34])(=[O:33])[CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C
Step Three
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=C
Step Five
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was gently shaken at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-]
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713464B1

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
[Compound]
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
[Compound]
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CCC(C1C=C(CO)C=CC=1O)C1C=CC=CC=1)(C)C.[C:26]([O:34]C=C)(=[O:33])[C:27]1C=CC=[CH:29][CH:28]=1>C(OC)(C)(C)C>[CH:26]([O-:34])=[O:33].[C:26]([O-:34])(=[O:33])[CH3:27].[C:26]([O-:34])(=[O:33])[CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
vinyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C
Step Three
Name
vinyl ester
Quantity
0.4 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=C
Step Five
Name
pivalates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was gently shaken at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-]
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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